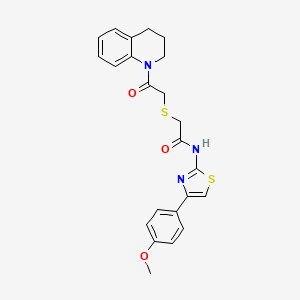

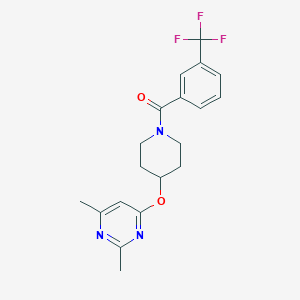

![molecular formula C18H18N4OS B2478485 1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea CAS No. 1022401-73-5](/img/structure/B2478485.png)

1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

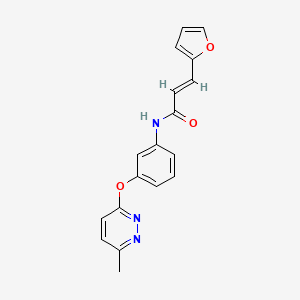

1-Benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea (BTA) is a thiourea derivative that has been studied for its potential applications in scientific research. BTA is a white crystalline powder with a melting point of 126-127 °C, and has been found to possess strong antioxidant and anti-inflammatory properties. BTA is also known to be a potent inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. BTA has been studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cells, as well as its potential to act as an anti-angiogenic agent.

Aplicaciones Científicas De Investigación

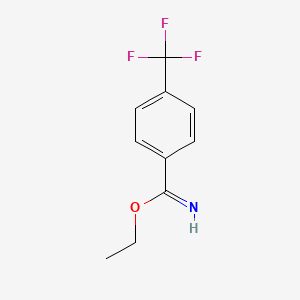

Synthesis and Characterization

Synthesis Techniques : Novel substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and substituted benzylidene-(1H-indol-4-yl)-amines have been synthesized using 1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea derivatives, providing a basis for diverse biochemical applications (Mekala, Reddy, & Talagadadivi, 2014).

Structural Analysis : Studies on the structural and vibrational characterization of 1-benzyl-3-furoyl-1-phenylthiourea, a derivative, provide insights into molecular stability and potential pharmaceutical applications (Lestard et al., 2015).

Biological Evaluation

Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of thiourea derivatives. For instance, compounds like 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines demonstrated significant antibacterial and antifungal activity, indicating their potential in developing new antimicrobial agents (Reddy & Reddy, 2010).

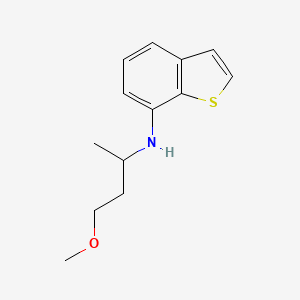

Enantioselective Applications : Chiral thioureas catalyze enantioselective hydrophosphonylation of imines, leading to enantiomerically enriched alpha-amino phosphonic acids, which are valuable in medicinal chemistry (Joly & Jacobsen, 2004).

Molecular Docking and In-Silico Studies

Molecular Docking : Thiourea derivatives have been used in molecular docking studies, showing strong interactions with amino acid residues in protein binding pockets, implying their relevance in drug design (Hussain et al., 2020).

In-Vitro Biological Evaluation : In-silico and in-vitro biological evaluations of thiourea derivatives highlight their antioxidant properties and moderate enzyme inhibiting activities, suggesting potential pharmaceutical applications (Raza et al., 2022).

Additional Applications

Chemical Sensing : Acylthiourea derivatives have shown potential in chemosensing, with applications in detecting and analyzing environmental and biological samples (Kalaiyarasi et al., 2019).

Microwave-Assisted Synthesis : Efficient microwave-assisted synthesis methods for thiourea derivatives have been developed, offering rapid and environmentally friendly production techniques (Parshotam et al., 2016).

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to interact with their targets and induce various biological changes

Biochemical Pathways

Indole derivatives, including 1-(2-(INDOL-3-YL)ACETYL)-4-BENZYLTHIOSEMICARBAZIDE, are likely involved in various biochemical pathways. Indole itself is an important heterocyclic system that provides the skeleton to many bioactive molecules . It is also known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely and are influenced by their chemical structure

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.

Propiedades

IUPAC Name |

1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-17(10-14-12-19-16-9-5-4-8-15(14)16)21-22-18(24)20-11-13-6-2-1-3-7-13/h1-9,12,19H,10-11H2,(H,21,23)(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPOBMRIFAVHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)

![N-[4-[2-hydroxy-3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide](/img/structure/B2478407.png)

![4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2478420.png)

![7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2478421.png)

![4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide](/img/structure/B2478424.png)